molecular formula C6H12OS B14652901 s-Methyl 2,2-dimethylpropanethioate CAS No. 42075-46-7

s-Methyl 2,2-dimethylpropanethioate

Cat. No.: B14652901
CAS No.: 42075-46-7
M. Wt: 132.23 g/mol
InChI Key: WJBZAGQFQHZMCG-UHFFFAOYSA-N
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Description

s-Methyl 2,2-dimethylpropanethioate (CAS: 63528-33-6) is a thioester compound with the molecular formula C₁₀H₂₀OS and a molecular weight of 188.33 g/mol. Its IUPAC name is S-(2-methylbutan-2-yl) 2,2-dimethylpropanethioate . Structurally, it consists of a 2,2-dimethylpropanethioate group (a branched thioester) linked to a 2-methylbutan-2-yl substituent via a sulfur atom.

Properties

CAS No.

42075-46-7

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

S-methyl 2,2-dimethylpropanethioate

InChI

InChI=1S/C6H12OS/c1-6(2,3)5(7)8-4/h1-4H3

InChI Key

WJBZAGQFQHZMCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Methyl 2,2-dimethylpropanethioate typically involves the reaction of 2,2-dimethylpropanoic acid with methanethiol in the presence of a dehydrating agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:

2,2-dimethylpropanoic acid+methanethiols-Methyl 2,2-dimethylpropanethioate+water\text{2,2-dimethylpropanoic acid} + \text{methanethiol} \rightarrow \text{this compound} + \text{water} 2,2-dimethylpropanoic acid+methanethiol→s-Methyl 2,2-dimethylpropanethioate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

s-Methyl 2,2-dimethylpropanethioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted thioesters or other derivatives.

Scientific Research Applications

s-Methyl 2,2-dimethylpropanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Methyl 2,2-dimethylpropanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release methanethiol and the corresponding carboxylic acid, which can then participate in various biochemical processes. The sulfur atom in the thioester group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) CAS Number Molecular Formula Functional Groups Key Substituents Evidence Source
S-(2-methylbutan-2-yl) 2,2-dimethylpropanethioate 63528-33-6 C₁₀H₂₀OS Thioester 2,2-Dimethylpropanoyl, 2-methylbutan-2-yl
Pentyl S-2-diethylaminoethyl methylphosphonothioate Not provided C₁₂H₂₈NO₂PS Phosphonothioate Diethylaminoethyl, pentyl, methylphosphonothioate
Methyl S-2-dipropylaminoethyl ethylphosphonothiolate Not provided C₁₀H₂₃NO₂PS Phosphonothiolate Dipropylaminoethyl, ethyl, methylphosphonothiolate
1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate Not provided C₁₁H₂₄NO₃P Phosphonamidoate Hydroxyethyl, trimethylpropyl, dimethylphosphonamidoate
2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate 28510-23-8 C₁₅H₃₀O₃ Ester (non-thio) 2-Ethylhexanoyl, 2,2-dimethylpropane-1,3-diyl

Functional Group Analysis

Thioester vs. Phosphonothioate/Phosphonothiolate: this compound contains a thioester group (RCOSR'), which is less polar and more reactive toward nucleophiles compared to oxygen esters. Thioesters are pivotal in biochemical pathways (e.g., fatty acid metabolism) but are less common in industrial applications compared to phosphonothioates . Phosphonothioates (e.g., Pentyl S-2-diethylaminoethyl methylphosphonothioate) feature a phosphorus-sulfur bond, enhancing their stability and reactivity in organophosphorus chemistry. These compounds are often used as pesticides, nerve agents, or pharmaceutical precursors .

Aminoethyl substituents (e.g., diethylaminoethyl in or dipropylaminoethyl in ) in phosphonothioates increase solubility in polar solvents and enable interactions with biological targets, such as acetylcholinesterase inhibition .

Non-Thioester Analog: The ester 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate (CAS 28510-23-8) lacks sulfur, making it less reactive toward nucleophilic substitution. Its branched structure may enhance thermal stability, typical of plasticizers or lubricant additives .

Molecular Weight and Composition

  • This compound (C₁₀H₂₀OS) has a lower molecular weight compared to phosphonothioates (e.g., C₁₂H₂₈NO₂PS in ), which include phosphorus and nitrogen.

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